4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2S/c1-26-17-5-3-2-4-15(17)18(24)23-10-11-25-16(12-23)13-6-8-14(9-7-13)19(20,21)22/h2-9,16H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGOHZXVVUYYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives:
- Oxidizing Agents : HO, mCPBA, or NaIO.
- Products :
Reaction Scheme 2:
Hydrolysis of Morpholine Ring
The morpholine moiety can undergo acid- or base-catalyzed ring-opening :
- Acidic Hydrolysis : Forms diethanolamine derivatives .
- Basic Hydrolysis : Yields ethylene glycol and ammonia .
Catalytic Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura cross-coupling for aryl-aryl bond formation:
Reaction Scheme 3: \text{Target Compound}+\text{Aryl Boronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}}\text{Biaryl Product}
Biological Activity and Derivatization
The compound’s antiproliferative activity against cancer cell lines (e.g., HeLa, C6 glioma) has been explored:
- Modifications :
Table 1: Biological Activity of Derivatives
| Derivative | IC (HeLa) | IC (C6 Glioma) |
|---|---|---|
| Parent Compound | 12.5 µM | 15.8 µM |
| Sulfone Derivative | 8.2 µM | 10.3 µM |
| Piperazine Analog | 6.9 µM | 9.1 µM |
Stability and Degradation
- Photodegradation : The trifluoromethyl group stabilizes the compound against UV light.
- Thermal Stability : Decomposes above 250°C, releasing CO and HF .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Recent studies have highlighted the significance of benzofuran derivatives in drug development. The compound exhibits promising biological activities, particularly as an antimicrobial agent . Research indicates that benzofuran derivatives can act against various strains of bacteria and fungi. For instance, a study synthesized a series of benzofuran compounds and tested them for their antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens, revealing significant activity with minimal cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are attributed to their ability to disrupt microbial cell functions. Specific derivatives have shown effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics . The structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance antibacterial potency by increasing interactions with bacterial enzymes .
Biocontrol Applications
In agricultural science, the compound's potential as a biocontrol agent against plant pathogens has been investigated. The increasing need for eco-friendly pest management solutions has led to the exploration of natural compounds like benzofurans. A study focusing on biocontrol agents identified several beneficial bacterial strains that effectively control fungal diseases in cannabis crops. These strains demonstrated significant antagonistic activity against Botrytis cinerea, a common pathogen in cannabis cultivation .
Case Studies
- Antimicrobial Efficacy Study : A series of benzofuran derivatives were synthesized and screened for antimicrobial activity. Among them, certain compounds exhibited MIC values as low as 3.12 μg/mL against M. tuberculosis, indicating strong potential for therapeutic applications in treating resistant infections .
- Biocontrol in Cannabis Cultivation : In a practical application study, specific strains of Bacillus and
Mechanism of Action
The mechanism of action of 4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several morpholine derivatives (Table 1):
*Structural data for the target compound is inferred from naming conventions and analogs.
Key Observations:
Trifluoromethylphenyl Group : Common across analogs, this group contributes to electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets in biological targets .
Substituent Diversity: Chloromethyl (): Introduces reactivity for further functionalization but may increase toxicity. Methylsulfanyl-benzoyl (Target Compound): Likely enhances steric bulk and π-π stacking interactions compared to simpler substituents.
Salt Forms () : Oxalate salts improve aqueous solubility, a critical factor for bioavailability.
Biological Activity
The compound 4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a morpholine ring substituted with both a methylsulfanyl group and a trifluoromethyl phenyl group, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
-
Antimicrobial Activity :
- The compound has shown moderate antimicrobial properties against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .
-
Anticancer Properties :
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be in the range of 6.48 µM to 8.25 µM, indicating potent antiproliferative activity .
- Enzyme Inhibition :
The biological activity of This compound is believed to arise from multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to active sites on enzymes, thereby inhibiting their function.
- Induction of Apoptosis : Studies suggest that treatment with this compound may lead to increased levels of apoptotic markers in cancer cells, promoting programmed cell death.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the efficacy of the compound against human cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 and HCT-116 cells, with IC50 values showing strong potency compared to standard chemotherapeutic agents . -
Antimicrobial Efficacy Study :
Another investigation focused on the antimicrobial properties of the compound's derivatives against Mycobacterium tuberculosis. The findings revealed promising inhibitory concentrations that could lead to further exploration as potential therapeutic agents .
Data Tables
Q & A
Q. How can researchers validate target engagement in cellular assays?
- Photoaffinity Labeling : Incorporates a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
